molecular formula C6H3Cl2NO2 B165493 2,3-Dichloronitrobenzene CAS No. 3209-22-1

2,3-Dichloronitrobenzene

Cat. No. B165493
CAS RN: 3209-22-1
M. Wt: 192 g/mol
InChI Key: CMVQZRLQEOAYSW-UHFFFAOYSA-N
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Description

2,3-Dichloronitrobenzene is a byproduct of the nitration of 1,2-dichlorobenzene . It appears as light yellow crystals or a yellow crystalline solid .


Synthesis Analysis

2,3-Dichloronitrobenzene can be prepared by nitrating 1,2-dichlorobenzene using an anhydrous mixture of phosphoric acid, sulphuric acid, and nitric acid . The conditions according to the invention alter the ratio of 2,3-dichloronitrobenzene and 3,4-dichloronitrobenzene in favor of the 2,3-isomer .


Molecular Structure Analysis

2,3-Dichloronitrobenzene contains a total of 14 bonds, including 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The nitration of o-dichlorobenzene, a rapid and highly exothermic reaction, was conducted in continuous-flow reactors to produce the dye intermediate 3,4-dichloronitrobenzene . The reaction kinetic characteristics were explored under different micro-dispersion methods .


Physical And Chemical Properties Analysis

2,3-Dichloronitrobenzene is a colorless to yellow solid at ambient temperatures with a characteristic odor . It has a melting point of approximately 142°F (61.11°C), a boiling point of approximately 500°F (260°C), and a flash point of approximately 253.4°F (123°C) . It is soluble in water .

Scientific Research Applications

Specific Scientific Field

Environmental Microbiology

Summary of the Application

2,3-Dichloronitrobenzene is used in the engineering of nitroarene dioxygenase, an enzyme that plays a crucial role in the aerobic biodegradation of nitroaromatic pollutants .

Methods of Application or Experimental Procedures

The engineering of hotspots in 2,3-dichloronitrobenzene dioxygenase from Diaphorobacter sp. strain JS3051 was achieved through molecular dynamic simulation analysis and site-directed mutagenesis .

Results or Outcomes

The engineered dioxygenase showed enhanced catalytic activity toward 2,4-dichloronitrobenzene. The combined mutant reached up to a 62-fold increase in activity toward 2,4-dichloronitrobenzene, generating a single product, 3,5-dichlorocatechol .

Application in Chemical Engineering

Specific Scientific Field

Chemical Engineering

Summary of the Application

2,3-Dichloronitrobenzene is used in the synthesis of 3,4-dichloronitrobenzene via the nitration of o-dichlorobenzene with mixed acid of nitric acid and sulfuric acid .

Methods of Application or Experimental Procedures

The nitration reaction was conducted in continuous-flow reactors. By combining the adiabatic reaction environment, the use of a micropacked-bed reactor, and introducing partial product circulation, it successfully achieved the matching of the micro-dispersion state and the reaction kinetic characteristics .

Results or Outcomes

The reaction can be completed within 5 seconds with above 89% selectivity under adiabatic condition .

Application in Agriculture

Specific Scientific Field

Agriculture

Summary of the Application

2,3-Dichloronitrobenzene is used in the manufacturing of herbicides and fungicides . These chemicals are used to control unwanted plants and fungi in agricultural fields.

Results or Outcomes

The use of 2,3-Dichloronitrobenzene in the manufacturing of herbicides and fungicides helps in the effective management of pests and diseases in agricultural fields, thereby improving crop yield .

Application in Chemical Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

2,3-Dichloronitrobenzene is used in various chemical synthesis processes . It serves as a building block in the synthesis of more complex chemical compounds.

Results or Outcomes

The use of 2,3-Dichloronitrobenzene in chemical synthesis can lead to the production of a wide range of chemical compounds, depending on the specific reactions involved .

Safety And Hazards

2,3-Dichloronitrobenzene is stable under normal conditions of use . High concentrations of 2,3-Dichloronitrobenzene dust particles may form explosive mixtures with air . It can react vigorously with oxidizing materials . Symptoms of overexposure may include coughing, headache, dizziness, confusion, chest pain, rapid heart rate, nausea, vomiting, and methemoglobinemia .

Future Directions

Recent research by Professor Zhou Ningyi’s team at Shanghai Jiao Tong University has made significant progress in the microbial degradation mechanism of dichloronitrobenzene . This work not only established the mineralization molecular mechanism of 2,3-dichloronitrobenzene (23DCNB), but also enhanced the understanding of the recent evolution of nitroaromatic decomposition pathways .

properties

IUPAC Name

1,2-dichloro-3-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
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InChI Key

CMVQZRLQEOAYSW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
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Molecular Formula

C6H3Cl2NO2
Record name 2,3-DICHLORONITROBENZENE
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DSSTOX Substance ID

DTXSID8024997
Record name 2,3-Dichloronitrobenzene
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Molecular Weight

192.00 g/mol
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Physical Description

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992), Colorless solid; [ICSC] Light yellow solid; [CHEMINFO] Light yellow powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS.
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Boiling Point

495 to 496 °F at 760 mmHg (NTP, 1992), 257.5 °C, 257-258 °C
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Flash Point

255 °F (NTP, 1992), 123 °C
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Solubility

less than 0.1 mg/mL at 77 °F (NTP, 1992), Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform, In water, 62.4 mg/L at 20 °C., Solubility in water: none
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Density

1.72 (NTP, 1992) - Denser than water; will sink, 1.721 at 14 °C, 1.7 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.6
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Vapor Pressure

0.00505 [mmHg], Vapor pressure at 20 °C: negligible
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Product Name

2,3-Dichloronitrobenzene

Color/Form

Monoclinic needles from petroleum ether, acetic acid, Crystallizes as yellow monoclinic needles.

CAS RN

3209-22-1, 27900-75-0
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Melting Point

142 to 144 °F (NTP, 1992), 61.5 °C, 61 °C
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Synthesis routes and methods I

Procedure details

20 g of tetramethylammonium chloride are dissolved at 70° C. in 100 g of 2-chlorotoluene. 1230 g (6.5 mol) of 2,3-dichloronitrobenzene are added to the solution. After addition of 290 g (5 mol) of potassium fluoride, the resulting suspension is heated for 14 hours at 180° C. with stirring and under nitrogen. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 505 g (57% of theory) of 2-fluoro-3-chloronitrobenzene and 437 g of unreacted 2,3-dichloronitrobenzene are obtained.
Quantity
1230 g
Type
reactant
Reaction Step One
Quantity
290 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

If nitration is carried out in the hitherto known manner in an HNO3 /H2SO4 mixture without addition of H3PO4, in the nitration of 1,2-dichlorobenzene the two isomers are typically formed in approximately 98.5% yield in a ratio of 3,4-dichloro- 1-nitrobenzene to 2,3-dichloro- 1-nitrobenzene of 8.2:1. If 1,2-dichlorobenzene is nitrated using phosphoric acid which is concentrated to 104%, simultaneously dispensing with sulphuric acid and with additional use of nearly anhydrous nitric acid, then a shift in favour of the 2,3-isomer is obtained. The ratio 3,4-: 2,3-dichloro-1-nitrobenzene accordingly falls to values of 5.95 or 5.45, depending slightly on the reaction temperature, as was found by our own experiments. The term 104% strength H3PO4 signifies a concentrated, i.e. dehydrated, phosphoric acid, which contains a proportion of pyrophosphoric acid and accordingly has a P2O5 content which corresponds to 104% H3PO4. The serious disadvantage of such a procedure is the great fall in the yield to 89% or even 86% as a specific function of the reaction temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloronitrobenzene
Reactant of Route 2
2,3-Dichloronitrobenzene
Reactant of Route 3
2,3-Dichloronitrobenzene
Reactant of Route 4
Reactant of Route 4
2,3-Dichloronitrobenzene
Reactant of Route 5
Reactant of Route 5
2,3-Dichloronitrobenzene
Reactant of Route 6
2,3-Dichloronitrobenzene

Citations

For This Compound
329
Citations
ZJ Xu, JC Spain, NY Zhou, T Li - Applied and Environmental …, 2022 - Am Soc Microbiol
Halonitrobenzenes are toxic chemical intermediates used widely for industrial synthesis of dyes and pesticides. Bacteria able to degrade 2- and 4-chloronitrobenzene have been …
Number of citations: 4 journals.asm.org
T Li, YZ Gao, J Xu, ST Zhang, Y Guo, JC Spain… - Mbio, 2021 - Am Soc Microbiol
Diaphorobacter sp. strain JS3051 utilizes 2,3-dichloronitrobenzene (23DCNB), a toxic anthropogenic compound, as the sole carbon, nitrogen, and energy source for growth, but the …
Number of citations: 12 journals.asm.org
R Li, B Zhang, L Wang, G Yao, Y Zhang… - Journal of Chemical & …, 2014 - ACS Publications
The solubilities of 2,3-dichloronitrobenzene in aqueous solutions of methanol and ethanol with various concentrations were determined at temperatures ranging from (278.15 to 303.15) …
Number of citations: 17 pubs.acs.org
Y Mugnier, E Laviron - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The reaction of 2,3-dichloronitrobenzene with copper bronze gives, in a total yield of 100%, 1,5-dinitrobiphenylene and 1,5,9-trinitrotriphenylene. The formation of these compounds …
Number of citations: 10 pubs.rsc.org
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… From 2:3-dichloronitrobenzene. There are three possible aminodichlorophenols and an o-, … of the hydrolysed urine of animals given 2:3-dichloronitrobenzene (see above) prompted a …
Number of citations: 32 www.ncbi.nlm.nih.gov
A Angeloff, JJ Brunet, P Legars, D Neibecker… - Tetrahedron Letters, 2001 - Elsevier
Tetrakis(triphenylphosphine)palladium, Pd(PPh 3 ) 4 , is an efficient catalyst for the selective dechlorination of 2,3-dichloronitrobenzene into 3-chloronitrobenzene. During the reaction …
Number of citations: 23 www.sciencedirect.com
JR Ruhoff - Journal of the American Chemical Society, 1933 - ACS Publications
When o-dichlorobenzene is nitrated, theoretically two mononitro isomers may be formed, namely, 2, 3-dichloronitrobenzene and 3, 4-dichloronitrobenzene. This reaction has been the …
Number of citations: 0 pubs.acs.org
ML Palatucci, LA Waidner, EE Mack… - Journal of hazardous …, 2019 - Elsevier
Dichloronitrobenzenes (DCNB) are intermediates in the production of dichloroanilines, which are key feedstocks for synthesis of diuron and other herbicides. Although DCNB is a major …
Number of citations: 19 www.sciencedirect.com
R Li, S Han, C Du, L Meng, J Wang, H Zhao - The Journal of Chemical …, 2016 - Elsevier
Measurement and calculation of solid–liquid equilibrium for ternary systems of 3,4-dichloronitrobenzene + 2,3-dichloronitrobenzene + ethanol/n-propanol - ScienceDirect Skip to main …
Number of citations: 4 www.sciencedirect.com
SA Barnett, A Johnston, AJ Florence… - Crystal Growth and …, 2008 - ACS Publications
Experimental and computational searches for the crystal structures of the five commercially available isomers of dichloronitrobenzene and 3,4-dinitrochlorobenzene were performed to …
Number of citations: 28 pubs.acs.org

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